molecular formula C10H12BrNO B8463515 1-(2-Bromo-pyridin-3-yl)-cyclopentanol

1-(2-Bromo-pyridin-3-yl)-cyclopentanol

Cat. No.: B8463515
M. Wt: 242.11 g/mol
InChI Key: KNIPYIYTCDELFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-pyridin-3-yl)-cyclopentanol is a heterocyclic organic compound combining a cyclopentanol moiety with a 2-bromopyridine ring. Cyclopentanol (C₅H₁₀O) is a five-membered alicyclic alcohol used in perfumes, solvents, and pharmaceuticals . The addition of a brominated pyridine substituent introduces distinct electronic and steric properties. This structural hybrid may confer unique physicochemical and biological activities, making it relevant for pharmaceutical intermediates or specialty chemicals.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H12BrNO/c11-9-8(4-3-7-12-9)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2

InChI Key

KNIPYIYTCDELFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(N=CC=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Cyclopentanol (C₅H₁₀O)

  • Reactivity: Hydroxyl group participates in esterification and oxidation reactions. Applications: Used as a solvent and in fragrance synthesis .
  • Key Difference: Lacking aromatic or halogenated groups, cyclopentanol is less reactive toward electrophilic substitution compared to 1-(2-Bromo-pyridin-3-yl)-cyclopentanol.

2-Bromo-3-methylpyridine (C₆H₆BrN)

  • Structure : A brominated pyridine derivative with a methyl group at position 3.
  • Properties :
    • Molecular Weight: 172.03 g/mol .
    • Reactivity: Bromine at position 2 facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings).
    • Applications: Intermediate in agrochemicals and pharmaceuticals.
  • Key Difference: The absence of the cyclopentanol group reduces hydrogen-bonding capacity and polarity compared to the target compound.

1-(3-Bromo-2-methylphenyl)cyclopentanol (C₁₂H₁₅BrO)

  • Structure: Cyclopentanol attached to a brominated benzene ring with a methyl substituent .
  • Properties :
    • Hazard Profile: Irritant (H315, H319, H335) .
    • Reactivity: Benzene ring is less electron-deficient than pyridine, altering substitution kinetics.

Cyclopentanol-Enhanced Cyclodextrin Systems

  • Interaction: Cyclopentanol modifies cyclodextrin cavities, enhancing solubilization of polycyclic aromatic hydrocarbons (PAHs) via hydrophobic interactions .

Structural and Functional Comparison Table

Compound Molecular Formula Key Functional Groups Key Properties Applications
This compound C₁₀H₁₁BrNO Pyridine, Br, Cyclopentanol Polar, electrophilic bromine, H-bonding Pharma intermediates, specialty chems
Cyclopentanol C₅H₁₀O Alicyclic alcohol Hydrophobic, reactive -OH group Solvents, fragrances
2-Bromo-3-methylpyridine C₆H₆BrN Pyridine, Br, methyl Electrophilic substitution site Agrochemical synthesis
1-(3-Bromo-2-methylphenyl)cyclopentanol C₁₂H₁₅BrO Benzene, Br, methyl, alcohol Irritant, moderate polarity Research chemical

Research Findings and Implications

Reactivity: The bromine atom in this compound is positioned for nucleophilic substitution, similar to 2-bromo-3-methylpyridine . However, the adjacent pyridine nitrogen may stabilize transition states, enhancing reaction rates compared to benzene analogs.

Solubility: Cyclopentanol’s hydroxyl group improves water solubility, but the bromopyridine moiety increases hydrophobicity. This balance may influence bioavailability in pharmaceutical contexts.

Hazards: Analogous to 1-(3-Bromo-2-methylphenyl)cyclopentanol, the target compound may exhibit irritant properties (skin, eyes, respiratory system) due to bromine and aromatic groups .

Environmental Interactions: Unlike cyclopentanol, which enhances PAH solubilization via cyclodextrins , the bromopyridine group could introduce competitive binding with cyclodextrin cavities, altering environmental remediation efficiency.

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